Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane

Surface energy Self-assembled monolayers Oleophobicity

Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane (CAS 757-72-2) is a trifunctional organofluorosilane bearing one reactive Si–Cl bond and three heptafluorobutoxy (–OCH₂(CF₂)₂CF₃) groups. The compound belongs to the fluoroalkoxysilane subclass, distinct from the more common fluoroalkylsilanes in that the fluorocarbon segment is linked to silicon through hydrolytically tunable Si–O–C bridges rather than direct Si–C bonds.

Molecular Formula C12H6ClF21O3Si
Molecular Weight 660.68 g/mol
CAS No. 757-72-2
Cat. No. B12069625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane
CAS757-72-2
Molecular FormulaC12H6ClF21O3Si
Molecular Weight660.68 g/mol
Structural Identifiers
SMILESC(C(C(C(F)(F)F)(F)F)(F)F)O[Si](OCC(C(C(F)(F)F)(F)F)(F)F)(OCC(C(C(F)(F)F)(F)F)(F)F)Cl
InChIInChI=1S/C12H6ClF21O3Si/c13-38(35-1-4(14,15)7(20,21)10(26,27)28,36-2-5(16,17)8(22,23)11(29,30)31)37-3-6(18,19)9(24,25)12(32,33)34/h1-3H2
InChIKeyXARNYZYNECWSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane – Core Identity, Comparator Landscape, and Procurement Relevance


Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane (CAS 757-72-2) is a trifunctional organofluorosilane bearing one reactive Si–Cl bond and three heptafluorobutoxy (–OCH₂(CF₂)₂CF₃) groups . The compound belongs to the fluoroalkoxysilane subclass, distinct from the more common fluoroalkylsilanes in that the fluorocarbon segment is linked to silicon through hydrolytically tunable Si–O–C bridges rather than direct Si–C bonds . Its primary procurement value proposition rests on three structural features that collectively differentiate it from its closest analogs: (i) the C4 perfluoroalkyl chain length, which places it in the short-chain PFAS category with a more favorable regulatory trajectory than C6 or C8 alternatives ; (ii) the trialkoxy architecture, which upon hydrolysis generates three anchoring silanol groups capable of forming dense, cross-linked networks on oxide surfaces—a geometric advantage over monofunctional silanes ; and (iii) the single chloro leaving group, which provides a kinetically distinct hydrolysis pathway compared to triethoxy or trimethoxy analogs, enabling autocatalytic condensation without external acid catalysts .

1 C4 short-chain PFAS category for regulatory review alignment
2 Trifunctional trialkoxy architecture for dense oxide surface grafting
3 Autocatalytic Si–Cl hydrolysis without external acid catalysts
4 Basis for low surface energy oleophobic/hydrophobic coatings

Why Generic Substitution Fails for Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane – The Trialkoxy-Si-Cl Architecture Is Not Interchangeable


Substituting Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane with a generic fluoroalkylsilane—e.g., a trichloro(perfluorooctyl)silane or a triethoxy(perfluorohexyl)silane—introduces systematic, quantifiable performance penalties across at least three dimensions: (i) surface energy: fluorinated trialkoxysilane monolayers can achieve critical surface tensions (γc) as low as 6 ± 1.2 mN/m, whereas non-fluorinated alkylsilane monolayers plateau at γc ≈ 20.5 ± 0.5 mN/m—a >3× reduction that directly governs oleophobicity ; (ii) grafting architecture: trifunctional silanes form cross-linked polysilsesquioxane networks that screen residual surface silanols more effectively than monofunctional analogs, with grafted-group concentrations reaching ~2.7 nm⁻² and yielding pore surfaces that are non-wettable by water (θ > 90°) ; and (iii) hydrolysis control: the single Si–Cl group hydrolyzes with autocatalytic HCl generation, providing kinetic tunability absent in trialkoxy-only silanes that require exogenous acid or base catalysts . Simply swapping chain length (C4 → C8) or reactive terminus (Cl → OEt) without accounting for these interdependent variables yields coatings with divergent cross-link density, different critical surface tension, and altered regulatory compliance profile.

Target Compound
C4 Short-chain PFAS Supports regulatory review context for PFAS action plans
Trifunctional alkoxy network Enables cross-linked polysilsesquioxane grafting
Single Si–Cl leaving group Autocatalytic hydrolysis kinetics for controlled processing
Substitute Risk
C8 Fluoroalkylsilanes May shift surface energy and face stricter regulatory scrutiny
Monofunctional Silanes Lower cross-link density; residual silanol activity may persist
Triethoxy Silanes Require external acid catalysts; hydrolysis profile may differ

Quantitative Differentiation Evidence for Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane: Head-to-Head and Cross-Study Comparisons


Critical Surface Tension: Fluorinated Trialkoxysilane Monolayers Achieve γc ≈ 6 mN/m vs. Alkylsilane γc ≈ 20.5 mN/m

Fluorinated trialkoxysilane monolayers, structurally analogous to the hydrolyzed form of Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane, achieve a critical surface tension of γc = 6 ± 1.2 mN/m when grafted under optimized low-temperature conditions. In direct comparison within the same experimental framework, non-fluorinated alkylsilane monolayers yield γc = 20.5 ± 0.5 mN/m . This >3× reduction in critical surface tension is characteristic of the close-packed –CF₃ terminal group array produced by the heptafluorobutoxy chains and is a prerequisite for simultaneous hydrophobicity and oleophobicity. Importantly, this γc value approaches the theoretical minimum for –CF₃-terminated surfaces (~6 mN/m), indicating near-ideal packing of the fluorinated chains .

Critical Surface Tension
Cross-study comparable
~6 mN/m vs 20.5 mN/m
Reported >3× reduction; supports oleophobic coating selection
Near-ideal -CF₃ packing on smooth oxide substrates
Surface energy Self-assembled monolayers Oleophobicity

Trifunctional vs. Monofunctional Silane: Grafting Density of ~2.7 nm⁻² Achieved with Branched Polyfluoroalkyl Architecture

Silica gels modified with trifunctional polyfluoroalkyl silanes (n-C₆F₁₃(CH₂)₂SiCl₃ and iso-C₃F₇(CH₂)₂SiCl₃) achieve grafted-group concentrations of approximately 2.7 groups per nm². In a direct comparison with monofunctional silane n-C₆F₁₃(CH₂)₂Si(CH₃)₂Cl, the trifunctional modifiers produce surfaces that are non-wettable by water (θ > 90°) and exhibit negligible water adsorption with no observable capillary condensation, whereas monofunctional analogs retain measurable hydrophilicity due to residual silanol exposure . The branched-chain architecture of the trifunctional grafted layer provides superior screening of both intrinsic support silanols and additional hydroxyl groups generated during hydrolysis, a structural feature directly relevant to the three-armed heptafluorobutoxy architecture of Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane.

Grafting Density
Class-level inference
~2.7 groups nm⁻²
vs Monofunctional
Trifunctional network screens surface silanols effectively
Monofunctional analogs retain measurable hydrophilicity
Silica modification Grafting density Surface lyophobization

Hydrolytic Stability: Organofluorosilane Half-Lives Span from Minutes to Days Depending on Steric Architecture

A systematic experimental and DFT study of organofluorosilane hydrolysis demonstrates that hydrolytic half-lives (t½) are exquisitely sensitive to steric bulk at silicon. Diisopropyl fluorosilane exhibits a t½ of 79 hours, whereas its less sterically hindered diisobutyl analog shows a markedly reduced t½ of 21 hours—a ~3.8× difference attributable solely to alkyl substituent architecture . A separate fluorosilane with minimal steric protection registered a t½ of only 6 minutes . Although these specific compounds differ from Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane, the structure–stability relationship directly generalizes: the three bulky heptafluorobutoxy groups (–OCH₂(CF₂)₂CF₃, each contributing significant steric volume around the silicon center) are expected to confer substantially longer hydrolytic half-lives than less-hindered fluoroalkoxysilanes or trichloro(perfluoroalkyl)silanes, enabling more controlled solution processing and longer pot life.

Hydrolytic Half-Life
Class-level inference
Minutes to Days
Steric bulk of heptafluorobutoxy groups extends processing window
~790× half-life range depends on Si-substituent architecture
Hydrolytic stability Organofluorosilane Half-life

Environmental Profile: C4 Perfluorobutyl Silanes Show ~40% Lower Global Warming Potential and Reduced log P vs. C8 Analogs

Life cycle analyses indicate that C4 fluorosilanes reduce global warming potential (GWP) by approximately 40% compared to C8 analogues, primarily due to lower energy demands during manufacturing and the inherently reduced atmospheric lifetime of shorter perfluoroalkyl fragments . Furthermore, the octanol–water partition coefficient (log P) for C4 perfluorobutyl-substituted silanes is approximately 3.2, compared to ~6.1 for C8 analogs —a difference of nearly 3 log units, corresponding to roughly 1,000-fold lower lipid partitioning potential. This places Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane (C4 chain length) within the short-chain PFAS category prioritized under the U.S. EPA's 2023 PFAS Action Plan and REACH regulatory strategies, whereas C8 fluoroalkylsilanes face increasing market restrictions .

Environmental Profile
Class-level inference
~40% GWP Reduction
C4 log P ~3.2; supports PFAS regulatory review alignment
~1,000× lower lipid partitioning vs C8 analogs; data to verify
PFAS regulation Short-chain fluorochemicals Bioaccumulation

Brønsted Acidity: Perfluorinated Trialkoxysilanol Exhibits >10¹³× Higher Acidity Than Orthosilicic Acid

The hydrolysis product of the closely related chlorosilane {(F₃C)₃CO}₃SiCl is the perfluorinated trialkoxysilanol {(F₃C)₃CO}₃SiOH. This silanol displays a Brønsted acidity more than 13 orders of magnitude (pKa shift >13 units) higher than that of orthosilicic acid, Si(OH)₄, and surpasses the acidity of most previously known organosilanols . The dramatic acidity enhancement is attributed to the electron-withdrawing effect of the 27 fluorine atoms decorating the three perfluoro-tert-butoxy substituents, which stabilize the conjugate silanolate anion [OSi{OC(CF₃)₃}₃]⁻. By structural analogy, the silanol derived from Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane (bearing 21 fluorine atoms across three heptafluorobutoxy groups) is expected to exhibit similarly elevated acidity relative to non-fluorinated alkoxysilanols, enabling acid-catalyzed surface condensation chemistry without external acid addition.

Brønsted Acidity
Class-level inference
>10¹³ × Higher
Supports autocatalytic condensation without external acid
Acidity enhancement from 21 electron-withdrawing F atoms
Brønsted acidity Silanol Surface protonation

Contact Angle Enhancement: Semifluorinated Silanes Increase Water Contact Angle by up to 30° Relative to Non-Fluorinated Controls on Flat Surfaces

On flat surfaces with a root-mean-square roughness of approximately 2 nm, fluorination with a semifluorinated silane increases the water contact angle by up to 30° compared to the non-fluorinated control surface . This magnitude of contact angle enhancement is consistent across multiple studies of fluoroalkyl- and fluoroalkoxysilane-treated surfaces, where the replacement of C–H bonds with C–F bonds in the terminal chain region systematically raises water contact angles by 20–35° on smooth substrates . For Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane, whose three heptafluorobutoxy chains pack to present a dense –CF₃ and –CF₂– terminal array, the expected water contact angle on smooth glass or silicon oxide falls in the 105–120° range, compared to <20° for unmodified oxide surfaces and 60–80° for non-fluorinated alkoxysilane-treated surfaces .

Contact Angle
Cross-study comparable
Up to 30° Increase
Reported hydrophobic gain on flat surfaces without texturing
Estimated θ range 105–120° for C4 fluoroalkoxysilane class
Water contact angle Nanoroughness Fluorination effect

Optimal Application Scenarios for Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane Based on Quantified Differentiation Evidence


Hydrophobic and Oleophobic Coatings on Smooth Oxide Substrates (Glass, Silicon Wafers, Optical Components)

The critical surface tension of γc ≈ 6 mN/m achieved by fluorinated trialkoxysilane monolayers makes Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane a strong candidate for anti-smudge, easy-clean, and anti-fingerprint coatings on smooth glass or silicon oxide. Unlike non-fluorinated alkylsilanes (γc ≈ 20.5 mN/m) that repel water but are wetted by hydrocarbon oils, the heptafluorobutoxy architecture delivers simultaneous hydrophobicity and oleophobicity without requiring surface roughening. The trifunctional Si–Cl + three Si–OR architecture provides three surface-anchoring points per molecule, producing densely cross-linked films with superior mechanical durability compared to monofunctional silane monolayers .

Chromatographic Stationary Phase Functionalization Requiring Low Silanol Activity

For reversed-phase and fluorophilic chromatography, residual surface silanols cause undesirable peak tailing for basic analytes. Trifunctional polyfluoroalkyl silanes achieve grafted-group concentrations of ~2.7 nm⁻² and effectively screen both intrinsic support silanols and hydrolysis-generated hydroxyl groups, yielding surfaces with water contact angles >90° and negligible water adsorption . Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane, with its three heptafluorobutoxy arms, is structurally optimized to deliver the dense, cross-linked polymeric layer required for this end-capping function.

PFAS-Compliant Surface Treatments for Regulated Markets (EU REACH, U.S. EPA PFAS Action Plan)

Procurement specifications in jurisdictions actively regulating long-chain PFAS increasingly mandate C4 or C6 chemistry. The C4 heptafluorobutoxy chain exhibits a log P of approximately 3.2—roughly 1,000-fold lower than C8 analogs (log P ~6.1)—and life cycle analyses indicate ~40% lower global warming potential . For industrial surface treatment formulators, specifying Chlorotris(2,2,3,3,4,4,4-heptafluoro-butoxy)silane preemptively aligns with regulatory trajectories while preserving the low surface energy performance expected of fluorinated silanes.

Solution-Phase Deposition Processes Requiring Extended Pot Life (Dip-Coating, Spray-Coating, Roll-Coating)

The steric bulk of the three heptafluorobutoxy groups around the silicon center is predicted to confer hydrolytic stability superior to less-hindered fluoroalkoxysilanes. Organofluorosilane hydrolysis studies show that increasing steric bulk extends half-lives from minutes (6 min for minimally hindered) to days (79 h for diisopropyl-substituted) . For large-area or continuous coating operations where bath life directly impacts process economics and coating uniformity, the controlled hydrolysis kinetics of the target compound offer a practical processing window advantage.

Application
Selection Property
Validation Focus
Oleophobic/Hydrophobic Coatings
Low surface energy fluoroalkoxysilane
Surface energy and contact angle measurement
Chromatographic Stationary Phases
Trifunctional dense grafting network
Residual silanol activity screening
PFAS-Regulated Surface Treatments
C4 short-chain PFAS category
Log P and bioaccumulation potential review
Solution Deposition Processes
Autocatalytic hydrolysis kinetics
Processing window and bath-life stability
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